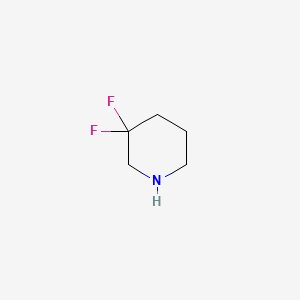

3,3-Difluoropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGQPXQDNUHUIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374289 | |

| Record name | 3,3-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363179-66-2 | |

| Record name | 3,3-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Structural and Conformational Analysis of 3,3-Difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidine is a key structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. The geminal difluoro substitution on the piperidine ring introduces unique stereoelectronic effects that significantly influence its conformational preferences, basicity, and metabolic stability. This technical guide provides a comprehensive analysis of the structure and conformation of the this compound core, drawing upon available spectroscopic and computational data. It aims to serve as a resource for researchers in drug design and development by offering a detailed understanding of the conformational behavior of this important fluorinated heterocycle.

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals, and its fluorination has been a successful strategy to optimize drug properties. Geminal difluorination at the 3-position of the piperidine ring introduces a tetrahedral carbon with two highly electronegative substituents, leading to significant electronic perturbations and conformational constraints that are the focus of this guide.

Structural Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of fluorinated molecules. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable insights.

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Solvent | Reference |

| 5-Amino-1-benzyl-3,3-difluoropiperidine | ¹⁹F | -96.0 (d), -97.2 (d) | J = 245.3 | CDCl₃ | [1] |

| Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | ¹⁹F | -98.7 to -101.5 (m) | - | CDCl₃ | [1] |

| tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate | ¹⁹F | -100.2 and -100.6 (d, rotamers), -104.0 and -104.7 (d, rotamers) | J = 247.3 | CDCl₃ | [1] |

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation. The key question is the orientation of the substituents on the nitrogen and the influence of the gem-difluoro group on the ring geometry.

Piperidine Ring Conformations

The piperidine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is significantly lower in energy and is the predominant form.

Caption: Energy landscape of piperidine conformations.

Stereoelectronic Effects

The geminal difluoro group at the C3 position introduces significant stereoelectronic effects that influence the conformation. The primary effect is the gauche effect between the electronegative fluorine atoms and the nitrogen lone pair or N-substituent.

While the classical anomeric effect involves a heteroatom in the ring and an adjacent electronegative substituent, a related "generalized anomeric effect" can be considered in this compound. This involves hyperconjugation from the nitrogen lone pair into the antibonding orbitals (σ*) of the C-F bonds. This interaction is maximized when the lone pair is anti-periplanar to a C-F bond, which can influence the puckering of the ring and the preferred orientation of N-substituents.

Caption: The generalized anomeric effect in fluorinated piperidines.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis

A comprehensive NMR analysis is crucial for confirming the structure and understanding the conformational dynamics of this compound derivatives.

Workflow for NMR Analysis:

Caption: A typical workflow for NMR-based conformational analysis.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the chemical environment of the protons.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. The chemical shifts are indicative of the electronic environment of the fluorine atoms. Proton-coupled ¹⁹F NMR can reveal H-F coupling constants.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The C-F coupling constants, particularly ¹JCF and ²JCF, are highly informative about the geometry.

-

2D NMR:

-

COSY: To establish proton-proton connectivity.

-

HSQC: To correlate directly bonded protons and carbons.

-

HMBC: To establish long-range proton-carbon correlations, which is useful for assigning quaternary carbons.

-

NOESY/ROESY: To identify through-space interactions, which are critical for determining the relative stereochemistry and conformational preferences. For fluorinated compounds, ¹H-¹⁹F HOESY experiments can provide valuable distance information.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and solid-state conformation.

General Protocol:

-

Crystal Growth: Grow single crystals of a suitable this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion

The this compound moiety is a valuable building block in medicinal chemistry, imparting unique conformational and electronic properties. Its structural analysis reveals a preference for a chair conformation, with stereoelectronic effects, particularly the generalized anomeric effect, playing a significant role in its conformational behavior. While detailed structural data for the parent compound is limited, analysis of its derivatives through NMR spectroscopy and X-ray crystallography, complemented by computational studies, provides a robust understanding of this important fluorinated heterocycle. This guide serves as a foundational resource for chemists and pharmacologists working with this scaffold, enabling more informed design of novel therapeutic agents.

References

physicochemical properties of 3,3-Difluoropiperidine

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms onto the piperidine ring can profoundly influence its physicochemical and pharmacological properties. This strategic fluorination can alter basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference, making it a valuable building block for modulating the properties of active pharmaceutical ingredients (APIs).[1][2][3] this compound and its derivatives have been successfully incorporated into molecules designed as anticonvulsants, anticancer agents, and treatments for obesity and Alzheimer's disease.[4] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows for key processes.

Core Physicochemical Properties

The properties of this compound are often reported for its hydrochloride salt, which is a common form for handling and storage. The data presented below pertains to both the free base and its HCl salt where available.

Table 1: Summary of Physicochemical Data for this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl | Data Source(s) |

| Molecular Formula | C₅H₉F₂N | C₅H₉F₂N · HCl | [5][6] |

| Molecular Weight | 121.13 g/mol | 157.59 g/mol | [1][5] |

| Appearance | Solid | Cream/beige to white solid/powder | [1][6] |

| Melting Point (°C) | Not specified | 243 - 247 | [1] |

| Boiling Point (°C) | 114.3 (Predicted at 760 mmHg) | Not applicable | [7][8] |

| pKa (Basic) | 7.4 (Experimental) | Not applicable | [5] |

| logP | Not experimentally determined | Not applicable | |

| Solubility | Not specified | Not specified |

Note: The reported boiling point for the hydrochloride salt likely refers to the free base, as salts typically decompose at high temperatures rather than boil.

Synthesis Overview

Multiple synthetic routes to 3,3-difluoropiperidines have been developed. One common strategy involves the reduction of a lactam intermediate, which itself is formed from a cyano-ester precursor. This multi-step process is a reliable method for producing the core scaffold.

Caption: A generalized synthetic pathway to 4-substituted 3,3-difluoropiperidines.[9][10]

Experimental Protocols

Detailed and reproducible experimental methods are critical for characterizing novel compounds. Below are standard protocols for determining the pKa and logP of fluorinated amines like this compound.

pKa Determination by ¹⁹F NMR Titration

The presence of fluorine atoms provides a unique spectroscopic handle for analysis. ¹⁹F NMR is a highly sensitive method for determining the pKa of fluorinated compounds because the chemical shift of the fluorine nucleus is often sensitive to the protonation state of a nearby functional group.[11][12]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., D₂O or a mixed aqueous-organic system).

-

pH Adjustment: The sample is divided into multiple NMR tubes. The pH of each sample is carefully adjusted using small aliquots of strong acid (e.g., HCl) and strong base (e.g., NaOH) to cover a range of pH values around the expected pKa (e.g., from pH 5 to pH 9).

-

NMR Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired for each sample at a constant temperature.

-

Data Analysis: The ¹⁹F chemical shift (δ) is plotted against the measured pH of each sample.

-

pKa Calculation: The resulting data are fitted to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting function). The pKa is the pH value at the inflection point of the titration curve, where the concentrations of the protonated and neutral species are equal.

Caption: Experimental workflow for determining pKa using ¹⁹F NMR spectroscopy.

LogP Determination by Shake-Flask Method with ¹⁹F NMR

The partition coefficient (logP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. For fluorinated compounds, ¹⁹F NMR can be used for quantification in each phase, offering high accuracy without requiring chromophores for UV detection.[13][14][15]

Methodology:

-

System Preparation: Equal volumes of n-octanol (HPLC grade) and water (HPLC grade) are mixed and allowed to mutually saturate overnight.

-

Partitioning: A precisely weighed amount of this compound and a suitable fluorinated reference compound (with a known logP) are dissolved in a flask containing the pre-saturated n-octanol and water.

-

Equilibration: The biphasic mixture is stirred vigorously for several hours (e.g., 2 hours at 25°C) to facilitate partitioning. The mixture is then allowed to stand overnight for complete phase separation.[13][14]

-

Sampling: A precise aliquot is carefully removed from both the upper n-octanol layer and the lower aqueous layer.

-

NMR Analysis: A quantitative ¹⁹F NMR spectrum is acquired for each aliquot. A deuterated solvent miscible with the phase may be added to provide a lock signal.[15] The integration ratios of the target compound and the reference compound are determined in each phase.

-

LogP Calculation: The logP value is calculated using the ratios of the integrals in each phase, relative to the known logP of the reference compound. This ratiometric approach minimizes errors from imprecise sample volumes or mass.[13]

Caption: Experimental workflow for logP determination using the ¹⁹F NMR shake-flask method.

Conclusion

This compound is a key structural motif for modern drug discovery. Its defining physicochemical characteristics, particularly its pKa of 7.4, are a direct consequence of the electron-withdrawing nature of the geminal fluorine substituents. While experimental data for properties like logP and solubility are not yet widely published, the standardized protocols outlined in this guide provide a clear path for their determination. A thorough understanding and accurate measurement of these core properties are essential for rationally designing molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to the development of safer and more effective therapeutics.

References

- 1. ossila.com [ossila.com]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cas 1779974-06-9|| where to buy methyl this compound-4-carboxylate;hydrochloride [english.chemenu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3-difluoro-piperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 7. China this compound Hydrochloride 496807-97-7 Manufacturers, Suppliers, Factory - Keyingchem [m.keyingchemical.com]

- 8. 3,3-difluoro-Piperidine | 363179-66-2 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. youtube.com [youtube.com]

- 15. Video: A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy [jove.com]

Spectroscopic Profile of 3,3-Difluoropiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluoropiperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The inclusion of gem-difluoro functionality can profoundly influence the physicochemical properties of parent molecules, including metabolic stability, pKa, and conformational preference. A thorough understanding of its spectroscopic characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document summarizes key NMR, IR, and MS data and outlines the typical experimental protocols for their acquisition.

Chemical Structure and Numbering

The chemical structure and atom numbering for the this compound ring are essential for the correct assignment of spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the methylene protons of the piperidine ring. The presence of the fluorine atoms on the C3 carbon leads to complex splitting patterns for the adjacent protons on C2 and C4 due to geminal and vicinal H-F coupling.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~3.4 - 3.6 | m | |

| H4 | ~2.1 - 2.3 | m | |

| H5 | ~1.8 - 2.0 | m | |

| H6 | ~3.2 - 3.4 | m | |

| NH | Variable | br s |

Table 1: Representative ¹H NMR Data for the this compound Moiety. (Data are estimations based on derivatives)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is significantly influenced by the fluorine atoms. The C3 carbon signal is split into a triplet due to one-bond C-F coupling, and the adjacent carbons (C2 and C4) also exhibit splitting, though to a lesser extent, due to two-bond C-F coupling.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C2 | ~48.0 | t | JCF ≈ 29.4 |

| C3 | ~118.2 | t | JCF ≈ 246.9 |

| C4 | ~42.6 | t | JCF ≈ 24.2 |

| C5 | ~22.0 | s | |

| C6 | ~49.3 | s |

Table 2: Representative ¹³C NMR Data for a this compound Derivative. [1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single signal is expected in the proton-decoupled spectrum, as the two fluorine atoms are chemically equivalent. In the proton-coupled spectrum, this signal will be split by the adjacent protons on C2 and C4.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| CF2 | ~ -100 to -105 | m |

Table 3: Representative ¹⁹F NMR Data for a this compound Derivative. [1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorptions for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the C-F bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch | 2850 - 3000 | Medium to strong |

| C-F Stretch | 1000 - 1200 | Strong |

Table 4: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 121.13.

| Fragment | m/z | Interpretation |

| [C₅H₉F₂N]⁺ | 121.13 | Molecular Ion |

| [M-H]⁺ | 120.12 | Loss of a hydrogen atom |

| [M-F]⁺ | 102.12 | Loss of a fluorine atom |

| [M-HF]⁺ | 101.12 | Loss of hydrogen fluoride |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Experimental Protocols

The following sections detail typical experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

IR Spectroscopy Protocol

For IR analysis, the Attenuated Total Reflectance (ATR) technique is commonly employed for solid samples.

-

Sample Preparation : A small amount of the solid this compound hydrochloride is placed directly on the ATR crystal.

-

Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry Protocol

Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for the mass analysis of piperidine derivatives.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols should serve as a valuable resource for researchers utilizing this important building block in their synthetic and drug discovery endeavors.

References

synthesis and characterization of novel 3,3-Difluoropiperidine analogs

An In-depth Technical Guide to the Synthesis and Characterization of Novel 3,3-Difluoropiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety is a valuable building block in medicinal chemistry, recognized for its ability to enhance the pharmacological properties of drug candidates. The introduction of the gem-difluoro group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the synthesis and characterization of novel this compound analogs, offering detailed experimental protocols, structured data presentation, and visual diagrams of synthetic pathways.

Synthesis of 4-Substituted this compound Analogs

A prevalent strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a multi-step sequence starting from a 1,4-addition reaction. This approach has been successfully applied to generate a variety of analogs, including those with alkoxymethyl and aryloxymethyl substituents at the 4-position.

General Synthetic Workflow

The synthesis commences with the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, catalyzed by copper powder. The resulting product then undergoes a series of transformations including borane reduction of the cyano group, lactamization, and subsequent reduction of the lactam to yield the desired 4-substituted this compound.

Caption: General synthetic scheme for 4-substituted 3,3-difluoropiperidines.

Detailed Experimental Protocol: Synthesis of 4-Alkoxymethyl- and 4-Aryloxymethyl-3,3-difluoropiperidines[1]

Step 1: 1,4-Addition

-

To a stirred suspension of copper powder in DMSO, a solution of 3-substituted acrylonitrile and ethyl bromodifluoroacetate is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified period.

-

The reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude adduct, which is purified by column chromatography.

Step 2: Borane Reduction

-

The purified adduct is dissolved in an appropriate solvent (e.g., THF) and cooled to 0 °C.

-

A solution of borane-dimethyl sulfide complex in THF is added dropwise.

-

The reaction is stirred at room temperature and then refluxed.

-

After cooling, the reaction is quenched by the slow addition of methanol, followed by hydrochloric acid.

-

The mixture is then basified and extracted. The combined organic extracts are dried and concentrated.

Step 3: Lactamization

-

The crude amino ester from the previous step is heated, leading to cyclization and the formation of the corresponding 5,5-difluorovalerolactam.

Step 4: Lactam Reduction

-

The difluorovalerolactam is dissolved in a suitable solvent like THF and a reducing agent (e.g., LiAlH₄) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature and then refluxed.

-

The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is extracted, dried, and concentrated to afford the final 4-substituted this compound.

This methodology was also successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, highlighting its versatility as a building block in medicinal chemistry.[1]

Synthesis of this compound Ethers as Dopamine D4 Receptor Antagonists

Novel this compound ether analogs have been synthesized and evaluated as potent and selective antagonists for the dopamine D4 receptor (D4R).[2][3] The synthetic approach leverages commercially available starting materials and straightforward chemical transformations.

General Synthetic Workflow

The synthesis starts with commercially available N-Boc-protected 3,3-difluoro-5-(hydroxymethyl)piperidine. The hydroxyl group is first converted to a good leaving group, typically a mesylate, which is then displaced by a variety of phenols or heteroaryl alcohols to furnish the desired ether analogs.

Caption: Synthetic route to this compound ether analogs.

Detailed Experimental Protocol[2]

Step 1: Mesylation

-

To a solution of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane, triethylamine is added, and the mixture is cooled to 0 °C.

-

Methanesulfonic anhydride is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.

-

The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Ether Formation

-

To a solution of the appropriate phenol or heteroaryl alcohol in a suitable solvent (e.g., DMF), a base such as sodium hydride is added at 0 °C.

-

The mixture is stirred for 30 minutes, and then a solution of the crude mesylate in the same solvent is added.

-

The reaction is stirred at room temperature overnight.

-

The reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Characterization of this compound Analogs

The synthesized compounds are typically characterized using a combination of spectroscopic techniques and biological assays to confirm their structure and evaluate their activity.

Spectroscopic Characterization

Standard spectroscopic methods are employed to elucidate the structure of the synthesized analogs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the chemical structure and stereochemistry of the molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

Table 1: Representative Characterization Data for this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 496807-97-7 | [4] |

| Molecular Formula | C₅H₉F₂N · HCl | [4] |

| Molecular Weight | 157.59 g/mol | [4] |

| Melting Point | 243-247 °C | [4] |

| Appearance | Solid | [4] |

| InChIKey | LEHHIPIDKQVNEV-UHFFFAOYSA-N | [4][5] |

| SMILES | C1CC(CNC1)(F)F.Cl | [5] |

Biological Characterization

For analogs developed as potential therapeutic agents, biological characterization is crucial. For the this compound ether analogs targeting the D4 receptor, this involves determining their binding affinity.

Table 2: Biological Activity of Selected this compound Ether Analogs as D4 Receptor Antagonists[2][3]

| Compound | R Group | Kᵢ (nM) | cLogP | CNS MPO Score |

| 7a | 4-Fluorophenyl | 140 - 320 | > 5.00 | < 4.0 |

| 7b | 3,4-Difluorophenyl | 140 - 320 | > 5.00 | < 4.0 |

| 7c | 4-Fluoro-3-methylphenyl | 140 - 320 | > 5.00 | < 4.0 |

| 8b | 3,4-Difluorophenyl | 5.5 | - | - |

| 8c | 3-Methylphenyl | 13 | - | - |

Kᵢ values were determined by competitive inhibition of [³H]N-methylspiperone in membranes from HEK293 cells expressing hD4.[2][3] cLogP and CNS MPO (Multi-Parameter Optimization) scores were calculated to assess the drug-like properties of the compounds.[2][3]

The data indicates that while initial compounds showed modest D4R binding and poor drug-like properties, further optimization of the phenoxy group led to analogs with significantly improved potency.[3]

Conclusion

The synthesis of novel this compound analogs represents a promising avenue for the development of new therapeutic agents. The synthetic routes outlined in this guide are versatile and allow for the generation of a diverse range of substituted piperidines. Comprehensive characterization, including detailed spectroscopic analysis and biological evaluation, is essential to confirm the identity and activity of these novel compounds, paving the way for their advancement in drug discovery programs. The this compound scaffold continues to be a privileged motif in medicinal chemistry, offering a powerful tool to modulate the properties of bioactive molecules.[6]

References

- 1. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3,3-二氟哌啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound HYDROCHLORIDE(496807-97-7) 1H NMR [m.chemicalbook.com]

- 6. ossila.com [ossila.com]

The Ascendant Role of 3,3-Difluoropiperidine Derivatives in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among fluorinated motifs, the 3,3-difluoropiperidine moiety has emerged as a privileged structure, imparting favorable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved cell permeability. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their roles as antagonists for the Dopamine D4, Neurokinin 1, and C-C Chemokine Receptor 2, and their potential in other therapeutic areas.

Core Biological Activities and Therapeutic Potential

The this compound scaffold has been successfully integrated into a variety of ligands targeting G-protein coupled receptors (GPCRs) and enzymes, demonstrating its versatility in drug design.

Dopamine D4 Receptor (D4R) Antagonism

Derivatives of this compound have been investigated as potent and selective antagonists of the Dopamine D4 receptor (D4R).[1][2] The D4 receptor, a Gαi/o-coupled GPCR, is a key target in the central nervous system (CNS) implicated in neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][3][4] The gem-difluoro substitution at the 3-position of the piperidine ring can influence the pKa of the piperidine nitrogen, which may impact receptor binding and selectivity.[1]

Neurokinin 1 Receptor (NK1R) Antagonism

The this compound moiety has been incorporated into antagonists of the Neurokinin 1 receptor (NK1R), a GPCR that binds the neuropeptide Substance P.[5] NK1R antagonists have therapeutic applications in the prevention of chemotherapy-induced nausea and vomiting, as well as potential in treating depression and pain.[5][6][7] The conformational constraints and electronic effects imparted by the difluorinated ring can contribute to high-affinity binding to the NK1R.

C-C Chemokine Receptor 2 (CCR2) Antagonism

This compound derivatives have also been explored as antagonists of the C-C Chemokine Receptor 2 (CCR2). CCR2 and its ligand, CCL2, play a crucial role in the inflammatory cascade by mediating the migration of monocytes and macrophages to sites of inflammation.[8][9][10][11] Consequently, CCR2 antagonists are being investigated for the treatment of various inflammatory and autoimmune diseases.[4]

Emerging Therapeutic Areas

Beyond these primary targets, the this compound scaffold is being explored in other therapeutic contexts:

-

BACE1 Inhibition: There is growing interest in developing this compound-containing molecules as inhibitors of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.[12][13][14][15][16]

-

Anticancer Activity: The unique properties of these derivatives are being leveraged in the design of novel anticancer agents.[17][18]

-

Antiviral Potential: Preliminary studies suggest that certain this compound derivatives may possess antiviral activity.[19][20]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives across different biological targets.

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity [1][2]

| Compound ID | D4R Kᵢ (nM) | cLogP | LipE | CNS MPO Score |

| 7a | 320 | 5.37 | 2.8 | 3.0 |

| 7b | 140 | 5.56 | 3.2 | 2.8 |

| 7c | 210 | 5.51 | 3.0 | 2.9 |

| 7d | 1180 | 5.37 | 1.6 | 3.0 |

Table 2: In Vitro DMPK Properties of D4R Antagonists [1]

| Compound ID | Microsomal Stability (% remaining at 60 min) | Plasma Protein Binding (%) |

| 14a | <1 | >99 |

Table 3: Neurokinin 1 Receptor (NK1R) Antagonist Activity [21]

| Compound ID | Human NK1R Kᵢ (nM) | Human NK2R Kᵢ (μM) | Human NK3R Kᵢ (μM) |

| EUC-001 | 0.575 | 3.4 | 17 |

Table 4: CCR2 Antagonist Activity [7]

| Compound ID | Target | Activity | Value |

| MK-0617 | VLA-4 | Potency | Highly Potent |

| Apelin Receptor Agonist | Apelin Receptor | EC₅₀ | 6.5 nM (improved from 162 nM) |

Detailed Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound to its target receptor.

General Protocol for Competitive Radioligand Binding Assay (D4R, NK1R, CCR2):

-

Membrane Preparation:

-

Culture cells stably expressing the target receptor (e.g., HEK293-hD4R, CHO-hNK1R, U2OS-CCR2).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[6]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[22]

-

Determine the protein concentration of the membrane preparation (e.g., BCA assay).[23]

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a specific radiolabeled ligand (e.g., [³H]N-methylspiperone for D4R, [³H]-SP for NK1R, [¹²⁵I]CCL2 for CCR2), and varying concentrations of the unlabeled test compound.[1][2][6][22]

-

For total binding, omit the test compound.

-

For non-specific binding, include a high concentration of a known unlabeled ligand.[24]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[22][23]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[22]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[24]

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[22]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.[24]

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[24]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[22]

-

In Vitro DMPK Assays

Objective: To assess the drug-like properties of the compounds, such as metabolic stability and plasma protein binding.

Protocol for Microsomal Stability Assay: [1][25]

-

Incubation:

-

Incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes (e.g., human or rat) and NADPH in a phosphate buffer at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Protocol for Plasma Protein Binding Assay (Equilibrium Dialysis): [1][26][27]

-

Apparatus Setup:

-

Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane.

-

-

Dialysis:

-

Add the test compound to plasma on one side of the membrane and buffer on the other side.

-

Incubate at 37°C with shaking until equilibrium is reached.

-

-

Analysis:

-

Measure the concentration of the test compound in the plasma and buffer compartments by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.

-

The percentage of protein binding is calculated as (1 - fu) * 100.

-

Visualizing Molecular Interactions and Processes

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades associated with the primary biological targets of this compound derivatives.

Caption: Dopamine D4 receptor signaling pathway and its inhibition.

Caption: Neurokinin 1 receptor signaling cascade and its blockade.

Caption: CCR2 signaling pathway involved in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a this compound derivative as a receptor antagonist.

Caption: In vitro characterization workflow for receptor antagonists.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable component in the design of potent and selective ligands for a range of biological targets. Its ability to fine-tune physicochemical properties makes it an attractive building block for developing drug candidates with improved pharmacokinetic profiles. While significant progress has been made in the areas of D4R, NK1R, and CCR2 antagonism, the full potential of this moiety in other therapeutic areas, such as neurodegenerative diseases, oncology, and infectious diseases, is still being uncovered. Future research should focus on expanding the structure-activity relationship studies for these emerging targets, conducting in vivo efficacy studies to validate the in vitro findings, and further exploring the impact of the gem-difluoro substitution on drug-target interactions through advanced computational and structural biology techniques.

References

- 1. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. ossila.com [ossila.com]

- 8. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]

- 9. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Development, biological evaluation, and molecular modelling of novel isocytosine and guanidine derivatives as BACE1 inhibitors using a fragment growing strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Biological Evaluation and Docking Analysis of Potent BACE1 Inhibitors from Boesenbergia rotunda - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of phosphino dipeptide isostere inhibitor of human beta-secretase (BACE1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-Secretase (BACE1) inhibitors with high in vivo efficacy suitable for clinical evaluation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? [mdpi.com]

- 17. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. Identification of an Intravenous Injectable NK1 Receptor Antagonist for Use in Traumatic Brain Injury [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. benchchem.com [benchchem.com]

- 25. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bioivt.com [bioivt.com]

- 27. harvardapparatus.com [harvardapparatus.com]

The Discovery and Synthesis of Fluorinated Piperidines: A Technical Guide for Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, gracing numerous approved drugs with its favorable physicochemical and pharmacokinetic properties. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool in modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. This technical guide provides a comprehensive literature review on the discovery and synthesis of fluorinated piperidines, offering researchers, scientists, and drug development professionals an in-depth understanding of the core methodologies, quantitative data, and key strategic considerations in this rapidly evolving field.

The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference.[1][2][3][4][5] Fluorination typically lowers the basicity of the piperidine nitrogen, a property that can be leveraged to mitigate off-target effects, such as hERG channel affinity.[6][7] Furthermore, the C-F bond can block sites of metabolism, enhancing drug half-life, and the unique stereoelectronic properties of fluorine can lock the piperidine ring into a specific conformation, potentially increasing binding affinity to the biological target.[1][4][8]

This guide will delve into the primary synthetic strategies for accessing these valuable building blocks, present key quantitative data in a structured format, provide detailed experimental protocols for seminal reactions, and visualize complex synthetic pathways.

Key Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the fluorination of a pre-existing piperidine core and the construction of the piperidine ring from a fluorinated precursor. Within these categories, several powerful methods have been developed.

Hydrogenation of Fluoropyridines

One of the most direct and widely used methods for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluoropyridines. This approach benefits from the commercial availability of a wide range of substituted fluoropyridines. However, challenges such as hydrodefluorination and control of stereoselectivity must be addressed.

Recent advancements have focused on the development of robust catalytic systems to overcome these limitations. Palladium- and rhodium-based catalysts have shown significant promise in achieving high yields and diastereoselectivity.[6][9][10][11][12]

Table 1: Selected Examples of Hydrogenation of Fluoropyridines

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | d.r. | Reference |

| 1 | 3-Fluoropyridine | 5 mol % [Rh(cod)Cl]₂ / 15 mol % L* | H₂(50 bar), HBpin, THF, 4Å MS, 80 °C, 24 h | cis-3-Fluoropiperidine | 85 | >20:1 | [12] |

| 2 | 2-Fluoro-5-methylpyridine | 5 mol % Pd/C | H₂(50 bar), MeOH, rt, 16 h | cis-2-Fluoro-5-methylpiperidine | 92 | >20:1 | [9] |

| 3 | 3-Fluoro-4-phenylpyridine | 5 mol % Pd(OH)₂/C | H₂(50 bar), MeOH, rt, 16 h | cis-3-Fluoro-4-phenylpiperidine | 88 | >20:1 | [6] |

L = a specific phosphine ligand

Experimental Protocol: Diastereoselective Hydrogenation of 3-Fluoropyridine [12]

To a flame-dried Schlenk tube under an argon atmosphere were added [Rh(cod)Cl]₂ (12.3 mg, 0.025 mmol, 5 mol %), the desired phosphine ligand (0.075 mmol, 15 mol %), and activated 4Å molecular sieves (100 mg). Anhydrous THF (2.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. 3-Fluoropyridine (48.5 mg, 0.5 mmol, 1.0 equiv) and pinacolborane (144 μL, 1.0 mmol, 2.0 equiv) were then added. The Schlenk tube was placed in an autoclave, which was purged with hydrogen gas three times. The pressure was then set to 50 bar of hydrogen, and the reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature and carefully releasing the pressure, the reaction mixture was filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford cis-3-fluoropiperidine.

Diagram 1: General Workflow for Hydrogenation of Fluoropyridines

Caption: Workflow for fluoropyridine hydrogenation.

Electrophilic and Nucleophilic Fluorination of Piperidine Precursors

Direct fluorination of a pre-formed piperidine ring or its precursors offers a powerful alternative to hydrogenation. These methods can be broadly classified into electrophilic and nucleophilic approaches.

Electrophilic Fluorination: Reagents such as Selectfluor® are commonly used to introduce fluorine onto electron-rich piperidine precursors like enamines or enolates.[13]

Nucleophilic Fluorination: This strategy involves the displacement of a leaving group with a fluoride source. A notable example is the use of hypervalent iodine reagents activated by a Lewis acid like BF₃ to promote fluorocyclization of unsaturated amine precursors, yielding 3-fluoropiperidines.[14][15][16][17][18]

Table 2: Synthesis of 3-Fluoropiperidines via Fluorocyclization

| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | d.r. | Reference |

| 1 | N-Tosyl-pent-4-en-1-amine | PhI(OAc)₂/BF₃·OEt₂ | CH₂Cl₂, rt, 2 h | N-Tosyl-3-fluoropiperidine | 78 | - | [14] |

| 2 | N-Tosyl-hex-5-en-1-amine | PhI(OPiv)₂/BF₃·OEt₂ | CH₂Cl₂, 0 °C to rt, 4 h | N-Tosyl-4-fluoro-2-methylpiperidine | 65 | 3:1 | [15] |

Experimental Protocol: Fluorocyclization using a Hypervalent Iodine Reagent [14]

To a solution of N-tosyl-pent-4-en-1-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature was added PhI(OAc)₂ (1.2 mmol). The mixture was stirred for 10 minutes, followed by the dropwise addition of BF₃·OEt₂ (2.0 mmol). The reaction was stirred at room temperature for 2 hours, after which it was quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with dichloromethane (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford N-tosyl-3-fluoropiperidine.

Diagram 2: Proposed Mechanism for Fluorocyclization

Caption: Mechanism of hypervalent iodine-mediated fluorocyclization.

Enantioselective Synthesis

The development of enantioselective methods for the synthesis of fluorinated piperidines is of paramount importance for their application in drug discovery. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of stereocontrol.[19][20][21][22]

Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules can catalyze the enantioselective formation of C-F and C-C bonds in the synthesis of fluorinated piperidines.

Biocatalysis: Enzymes, such as ketoreductases and transaminases, offer a highly selective and environmentally friendly approach to the synthesis of chiral fluorinated piperidines.

Table 3: Enantioselective Synthesis of Fluorinated Piperidines

| Entry | Reaction Type | Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| 1 | Asymmetric Fluorination | Chiral Amine | Cyclohexanone | (R)-2-Fluorocyclohexanone | 95 | 99 | [20] |

| 2 | Biocatalytic Reduction | Ketoreductase | 1-Boc-3-fluoro-4-piperidone | (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine | >99 | >99 | [22] |

Physicochemical Properties of Fluorinated Piperidines

The introduction of fluorine has a predictable and tunable effect on the physicochemical properties of piperidines. Understanding these effects is crucial for rational drug design.

Table 4: pKa and LogP Data for Selected Fluorinated Piperidines

| Compound | pKa | logP | Reference |

| Piperidine | 11.12 | 1.1 | [2] |

| 3-Fluoropiperidine | 9.78 | 0.85 | [1] |

| 4-Fluoropiperidine | 10.20 | 0.92 | [2] |

| 3,3-Difluoropiperidine | 8.35 | 1.05 | [1] |

As shown in the table, fluorination generally leads to a decrease in pKa, with the effect being more pronounced with increasing fluorine substitution and proximity to the nitrogen atom. The impact on lipophilicity (logP) is more nuanced and depends on the overall molecular context.

Conclusion

The discovery and development of synthetic methodologies for fluorinated piperidines have significantly expanded the toolbox of medicinal chemists. The ability to strategically incorporate fluorine allows for the precise modulation of key drug-like properties, leading to the design of safer and more effective therapeutics. The methods outlined in this guide, from robust hydrogenation protocols to elegant enantioselective transformations, provide a solid foundation for the synthesis of a diverse range of fluorinated piperidine building blocks. As our understanding of fluorine's influence on molecular interactions continues to grow, so too will the importance of these versatile scaffolds in the future of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 12. communities.springernature.com [communities.springernature.com]

- 13. scientificupdate.com [scientificupdate.com]

- 14. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hypervalent Iodine/HF Reagents for the Synthesis of 3-Fluoropyrrolidines. | Semantic Scholar [semanticscholar.org]

- 17. Hypervalent Iodine/HF Reagents for the Synthesis of 3-Fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Enantioselective organocatalysis in the synthesis of biologically relevant compounds [PeerJ Preprints] [peerj.com]

- 20. Enantioselective organo-cascade catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Initial Toxicity Screening of 3,3-Difluoropiperidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3,3-Difluoropiperidine in Modern Drug Discovery

The piperidine ring is a foundational heterocyclic subunit, frequently appearing in FDA-approved pharmaceuticals.[1] Strategic modifications to this scaffold are a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of gem-difluoro groups, as seen in the this compound scaffold, is a modern strategy to modulate these characteristics.[2] Fluorine's high electronegativity and small atomic radius can alter a molecule's pKa, membrane permeability, metabolic stability, and bioavailability.[1][3] For instance, the presence of a this compound moiety has been shown to significantly improve the potency of an apelin receptor agonist and enhance the selectivity of compounds targeting estrogen-positive breast cancer.[2]

However, as with any novel chemical entity, a thorough and early assessment of potential toxicity is paramount. Toxicity is a leading cause of compound attrition during drug development, with approximately 30% of failures in clinical trials attributed to unmanageable toxicity.[4][5] Early-stage in vitro and, subsequently, in vivo toxicological screening allows researchers to identify and deprioritize problematic compounds, focusing resources on candidates with the most promising safety profiles.[4][5]

This guide provides a technical overview of the essential assays for the initial toxicity screening of this compound scaffolds, focusing on cytotoxicity, genotoxicity, and hepatotoxicity. It offers detailed experimental protocols and frameworks for data interpretation to aid researchers in making informed decisions during the early phases of drug discovery.

A Tiered Approach to Toxicity Screening

An effective initial toxicity assessment follows a logical, tiered progression. The process begins with high-throughput in vitro assays to evaluate fundamental cellular toxicities and concludes with more complex in vivo models for promising candidates.

Caption: A tiered workflow for initial toxicity screening of novel compounds.

Tier 1: Foundational In Vitro Toxicity Assays

In vitro toxicology assays are the first line of defense in safety screening, offering rapid, cost-effective, and high-throughput evaluation while reducing the use of laboratory animals.[6][7]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial enzymes in living cells to form an insoluble purple formazan product. The quantity of formazan is determined by measuring the absorbance, typically near 570 nm.[9]

The following protocol is a synthesized guideline for performing the MTT assay with adherent cells.

| Step | Action | Detailed Instructions |

| 1 | Cell Plating | Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL per well.[9][10] Include control wells with medium only for background subtraction.[9] |

| 2 | Incubation | Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[11] |

| 3 | Compound Treatment | Prepare serial dilutions of the this compound test compound. Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control. |

| 4 | Exposure | Incubate the cells with the test compound for a desired period (e.g., 24, 48, or 72 hours).[9] |

| 5 | MTT Addition | Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.45-0.5 mg/mL.[9] |

| 6 | Formazan Formation | Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[10] The incubation time may need optimization for different cell types.[10] |

| 7 | Solubilization | Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., SDS/HCl or DMSO) to each well to dissolve the formazan crystals.[8][11] |

| 8 | Absorbance Reading | Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9] |

| 9 | Data Analysis | Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). |

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12] It uses several strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations in the operon responsible for histidine or tryptophan synthesis, respectively.[12] These auxotrophic bacteria cannot grow on a medium lacking the specific amino acid. The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[12][13]

This protocol outlines the general steps for a standard Ames test.

| Step | Action | Detailed Instructions |

| 1 | Strain Preparation | Grow overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA102) in a nutrient broth.[14][15] |

| 2 | Metabolic Activation | The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[13][15] This is crucial as some chemicals only become mutagenic after being metabolized. |

| 3 | Test Mixture | In a sterile tube, combine the following: 100 µL of the bacterial culture, 100 µL of the test compound at a specific concentration, and 500 µL of either the S9 mix or a sodium phosphate buffer (for the non-activation condition).[14][15] |

| 4 | Top Agar | Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. The trace histidine allows for a few rounds of cell division, which is necessary for the mutation to be expressed.[16] |

| 5 | Plating | Quickly vortex the tube and pour the mixture onto a minimal glucose agar plate.[14] The top agar solidifies, trapping the bacteria and the test compound. |

| 6 | Controls | Prepare negative (vehicle) and positive controls for each bacterial strain, both with and without S9 mix.[14] For example, 2-anthramine is a common positive control in the presence of S9, while sodium azide can be used without S9.[14] |

| 7 | Incubation | Incubate the plates at 37°C for 48-72 hours.[12] |

| 8 | Colony Counting | Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control plate indicates a mutagenic effect.[12] |

Table of Commonly Used S. typhimurium Strains in the Ames Test

| Strain | Mutation Type Detected | Key Genetic Features |

| TA98 | Frameshift mutagens | hisD3052, rfa, uvrB, pKM101 plasmid (R-factor)[14] |

| TA100 | Base-pair substitution mutagens | hisG46, rfa, uvrB, pKM101 plasmid (R-factor)[14] |

| TA102 | Oxidative and cross-linking mutagens | hisG428, rfa, pAQ1 plasmid[14][15] |

In Vitro Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI), a major cause of acute liver failure and drug withdrawal.[17][18] Early in vitro screening for hepatotoxicity is therefore critical.

Commonly used models include immortalized liver cancer cell lines like HepG2 and HepaRG, or more physiologically relevant primary human hepatocytes (PHHs).[17] Assays in these cells can measure endpoints such as cytotoxicity (as described above), changes in liver enzyme levels (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST), oxidative stress, and mitochondrial dysfunction.[4][18]

Caption: A simplified pathway of drug-induced liver injury (DILI).

Tier 2: Preliminary In Vivo Toxicity Assessment

Compounds that demonstrate a clean profile in in vitro assays may be advanced to preliminary in vivo studies. These studies are essential for understanding a compound's effects within a complex biological system.[17]

Acute Systemic Toxicity

Acute toxicity studies in animals (typically rodents) are performed to determine the effects of a single, high dose of a substance.[19] These studies help identify a maximum tolerated dose (MTD) and observe any overt signs of toxicity. The "Up-and-Down Procedure" (UDP) is a modern approach that minimizes the number of animals required while still providing a statistically sound estimate of the LD50 (the dose lethal to 50% of the test population).[19] Animals are dosed sequentially, and the outcome for one animal determines the dose for the next.[19]

In Vivo Hepatotoxicity Models

For compounds with a high potential for liver exposure, specific in vivo hepatotoxicity models may be employed. These often involve administering the test compound to rodents and then monitoring for signs of liver damage.[20] Key endpoints include:

-

Serum Biochemistry: Measuring levels of liver enzymes such as ALT and AST. Elevated levels are indicative of hepatocyte damage.[18]

-

Histopathology: Microscopic examination of liver tissue to identify cellular changes like necrosis, inflammation, or cholestasis.[18]

Common chemical inducers like D-galactosamine/lipopolysaccharide (D-GalN/LPS) or acetaminophen can be used as positive controls or to study potential hepatoprotective effects of a new compound.[21][22]

Conclusion and Future Directions

The initial toxicity screening of this compound scaffolds is a critical step in harnessing their therapeutic potential while ensuring patient safety. A systematic, tiered approach, beginning with robust in vitro assays for cytotoxicity, genotoxicity, and hepatotoxicity, provides the necessary data to triage compounds effectively. The detailed protocols and frameworks presented in this guide offer a foundational strategy for researchers. As new technologies emerge, such as advanced 3D cell models (organoids) and high-content imaging, the predictive power of early toxicity testing will continue to improve, further streamlining the path from chemical scaffold to life-saving therapeutic.[5]

References

- 1. cas 1779974-06-9|| where to buy methyl this compound-4-carboxylate;hydrochloride [english.chemenu.com]

- 2. ossila.com [ossila.com]

- 3. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]

- 4. researchgate.net [researchgate.net]

- 5. Advancements in Early Toxicity Testing [Podcast] | Molecular Devices [fr.moleculardevices.com]

- 6. nuvisan.com [nuvisan.com]

- 7. criver.com [criver.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. protocols.io [protocols.io]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. ANDC DU/Biology Protocols/Ame's Test - WikiEducator [wikieducator.org]

- 17. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rjptonline.org [rjptonline.org]

- 21. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biomed.cas.cz [biomed.cas.cz]

3,3-Difluoropiperidine: A Versatile Fragment in Early Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 3,3-difluoropiperidine scaffold has emerged as a valuable fragment in early-stage drug discovery. This guide provides a comprehensive overview of the synthesis, key properties, and applications of this compound, offering insights for its effective deployment in drug design and development programs.

Introduction to the this compound Fragment

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in a multitude of approved drugs.[1] The introduction of a gem-difluoro group at the 3-position of the piperidine ring imparts a unique set of physicochemical properties that can favorably modulate a compound's biological activity, metabolic stability, and pharmacokinetics.[2] The this compound moiety serves as a bioisosteric replacement for other functionalities, offering a strategic tool for lead optimization and the development of novel chemical entities.

Physicochemical Properties and Conformational Profile

The presence of the two fluorine atoms on the piperidine ring significantly influences its electronic and conformational properties. The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be advantageous in modulating interactions with biological targets and improving properties such as cell permeability.[3][4]

Key Physicochemical Properties:

| Property | This compound | Piperidine |

| Molecular Weight | 121.13 g/mol [1] | 85.15 g/mol |

| pKa (basic) | ~7.4[1] | ~11.2 |

| Conformation | Predominantly chair conformation with a preference for axial fluorine orientation in certain environments.[5] | Chair conformation |

Computational and experimental studies have shown that fluorinated piperidines exhibit a notable preference for the axial orientation of the fluorine atom, a phenomenon influenced by charge-dipole interactions and hyperconjugation.[5] This conformational rigidity can be exploited to pre-organize ligands for optimal binding to their biological targets.

Synthesis of the this compound Core

Several synthetic strategies have been developed for the preparation of this compound and its derivatives. A common and effective method involves the deoxofluorination of a corresponding 3-piperidone precursor.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropiperidine

This protocol describes the synthesis of N-Boc-3,3-difluoropiperidine from N-Boc-3-piperidone using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Materials:

-

N-Boc-3-piperidone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.5 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3,3-difluoropiperidine.

Applications in Early Drug Discovery: Case Studies

The this compound fragment has been successfully incorporated into a variety of drug candidates across different target classes, demonstrating its versatility in medicinal chemistry.

Dopamine D4 Receptor Antagonists

A notable application of the this compound scaffold is in the development of antagonists for the dopamine D4 (D4) receptor, a G protein-coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders.

Signaling Pathway of Dopamine D4 Receptor Antagonism

Caption: Simplified signaling pathway of Dopamine D4 receptor antagonism.

Structure-activity relationship (SAR) studies on a series of this compound-containing ethers have provided valuable insights into their potential as D4 receptor antagonists.[3][4]

Table 1: SAR Data of this compound Analogs as Dopamine D4 Receptor Antagonists [3][4]

| Compound | R Group | D4 Ki (nM) | cLogP | LipE | CNS MPO |

| 7a | p-fluoro-phenyl | 140 | 5.12 | 3.2 | 3.0 |

| 7b | 3,4-difluoro-phenyl | 320 | 5.25 | 2.7 | 2.8 |

| 7c | 4-fluoro-3-methyl-phenyl | 210 | 5.51 | 2.7 | 2.6 |

| 7d | 3-fluoro-phenyl | >10,000 | 5.12 | - | 3.0 |

| 7e | 4-methyl-phenyl | >10,000 | 5.43 | - | 2.7 |

*Data extracted from J. Med. Chem. 2023, 66, 15, 10571–10584.[3][4] cLogP, LipE (Lipophilic Efficiency), and CNS MPO (Central Nervous System Multiparameter Optimization) scores were calculated.

The data indicates that substitutions on the phenyl ether ring significantly impact the binding affinity for the D4 receptor. While some analogs show modest potency, the incorporation of the this compound moiety provides a valuable starting point for further optimization.

Apelin Receptor Agonists

The this compound fragment has also been utilized to enhance the potency of small molecule agonists for the apelin receptor, another GPCR with therapeutic potential in cardiovascular diseases. Introduction of the this compound moiety into a lead compound resulted in a significant improvement in potency, with the EC₅₀ value decreasing from 162 nM to 6.5 nM.[6]

Experimental Workflow: High-Throughput Screening

The identification of hits containing the this compound fragment often begins with high-throughput screening (HTS) of compound libraries.

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

The this compound fragment offers a compelling set of properties for medicinal chemists engaged in early drug discovery. Its unique electronic and conformational features can lead to improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with its demonstrated success in modulating the activity of diverse biological targets, positions this compound as a valuable building block for the design of next-generation therapeutics. As our understanding of fluorine's role in drug-receptor interactions continues to grow, the strategic application of fragments like this compound will undoubtedly play an increasingly important role in the quest for novel and effective medicines.

References

- 1. This compound | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

The 3,3-Difluoropiperidine Motif: A Modern Tool in Modulating Drug Action and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile. Among the various fluorinated scaffolds, the 3,3-difluoropiperidine core has emerged as a particularly valuable motif. Its unique stereoelectronic properties can profoundly influence a compound's mechanism of action, potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the mechanism of action of compounds containing the this compound moiety, focusing on their interactions with key biological targets, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate their effects.

Core Principles: The Impact of Gem-Difluorination on the Piperidine Scaffold

The introduction of a gem-dinal difluoro group at the 3-position of the piperidine ring imparts several critical changes to its physicochemical properties, which in turn influence its biological activity. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous, as it may reduce off-target effects at aminergic G protein-coupled receptors (GPCRs) and improve oral absorption.[1] Furthermore, the C-F bond can engage in favorable dipole-dipole interactions and hydrogen bonds, potentially enhancing binding affinity to target proteins. The 3,3-difluoro substitution also introduces a conformational bias in the piperidine ring, which can be exploited to optimize the spatial arrangement of pharmacophoric groups for improved target engagement.

Mechanism of Action at Key Biological Targets

The this compound moiety has been successfully incorporated into ligands for a variety of biological targets, demonstrating its versatility in drug design. This section will delve into the mechanism of action of these compounds at three distinct and important drug targets: the dopamine D4 receptor, the apelin receptor, and very late antigen-4 (VLA-4).

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of GPCRs, is a significant target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2] Compounds containing the this compound core have been developed as potent and selective D4 receptor antagonists.[2][3]

Signaling Pathway: